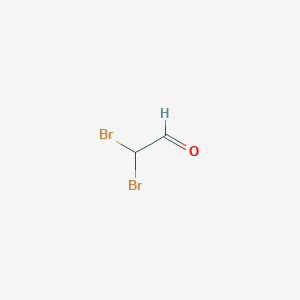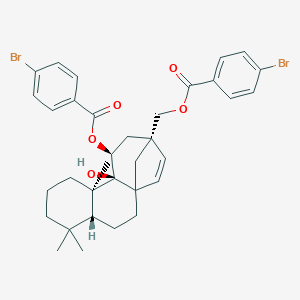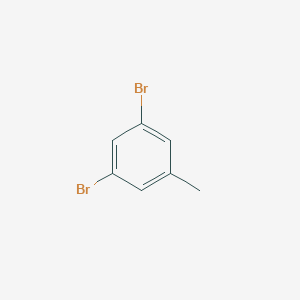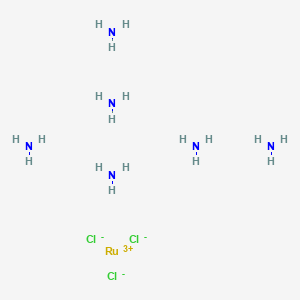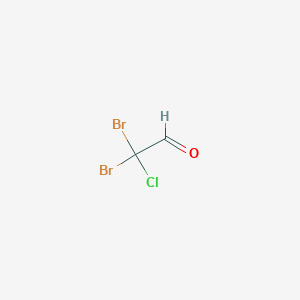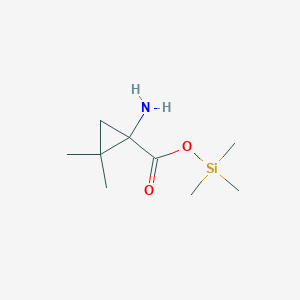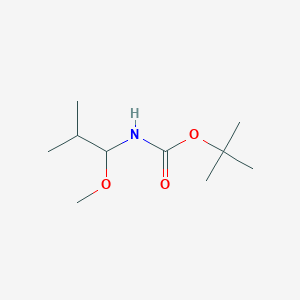
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl (1-methoxy-2-methylpropyl) carbamate, is a chemical compound with the molecular formula C10H21NO3. It is a colorless liquid with a faint odor and is widely used in scientific research applications due to its unique properties.
作用機序
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) acts as a carbamate ester, which is a class of compounds that are known to inhibit enzymes by forming a covalent bond with the active site of the enzyme. The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the synapse. This increase in acetylcholine levels can lead to an increase in muscle contraction and can cause a variety of symptoms, including muscle spasms, convulsions, and respiratory failure.
実験室実験の利点と制限
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used to introduce the tert-butyl carbamate protecting group into a molecule. However, it has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is the development of new methods for the synthesis of carbamate esters, which could lead to the development of new pharmaceuticals and other organic compounds. Another potential direction is the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) as a tool for the study of enzyme inhibition and the development of new enzyme inhibitors. Finally, there is potential for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in the development of new pesticides and insecticides, as it has been shown to have insecticidal properties.
合成法
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of tert-butyl chloroformate with 1-methoxy-2-methylpropylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and the product is obtained by distillation. The yield of the product is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the tert-butyl carbamate protecting group into a molecule. This protecting group can be removed under mild conditions, making it a useful tool in the synthesis of pharmaceuticals and other organic compounds.
特性
CAS番号 |
131971-63-6 |
|---|---|
製品名 |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C10H21NO3 |
分子量 |
203.28 g/mol |
IUPAC名 |
tert-butyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(13-6)11-9(12)14-10(3,4)5/h7-8H,1-6H3,(H,11,12) |
InChIキー |
IPODTHWZYLGQBE-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
正規SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
同義語 |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
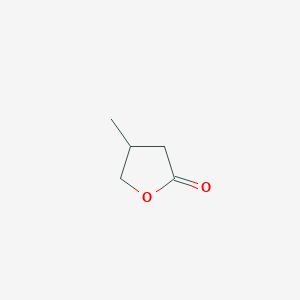
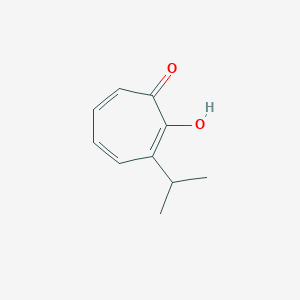
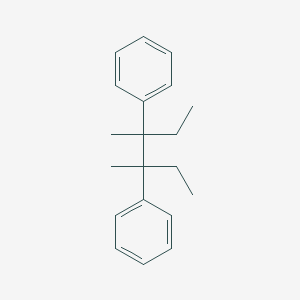
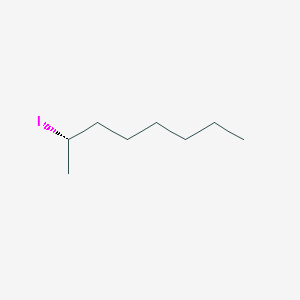


![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
